Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC13403507
Molecular Formula: C15H20FNO3
Molecular Weight: 281.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20FNO3 |
|---|---|
| Molecular Weight | 281.32 g/mol |
| IUPAC Name | methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H20FNO3/c1-19-14-4-3-11(9-13(14)16)10-17-7-5-12(6-8-17)15(18)20-2/h3-4,9,12H,5-8,10H2,1-2H3 |
| Standard InChI Key | NHCLUFRNAPVOBK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F |
Introduction
Molecular Formula and Weight
Structural Features
The compound consists of:
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A piperidine ring substituted at the 4-position with a carboxylate group.
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A benzyl group attached to the nitrogen atom of the piperidine ring, featuring a fluorine atom at the meta position and a methoxy group at the para position on the phenyl ring.
Chemical Identifiers
Synthesis Pathways
The synthesis of methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves:
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Formation of the Piperidine Core:
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Starting from piperidine derivatives, functionalization at the 4-position introduces a carboxylic acid or ester group.
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Benzylation:
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The nitrogen atom of the piperidine is alkylated with a benzyl halide derivative containing the desired fluorine and methoxy substituents.
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Esterification:
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The carboxylic acid group can be converted into its methyl ester using reagents like methanol and acidic catalysts.
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Medicinal Chemistry
This compound's structure suggests potential as a pharmacophore in drug development due to:
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The presence of a piperidine ring, which is common in bioactive molecules.
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Substituents like fluorine that enhance metabolic stability and binding affinity in drug-receptor interactions.
Potential Therapeutic Uses
While specific biological activities for this compound are not explicitly documented, similar compounds have been investigated for:
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Central nervous system (CNS) disorders (e.g., Alzheimer's disease).
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Anti-inflammatory or analgesic properties due to their interaction with neurotransmitter pathways .
Spectroscopic Characterization
To confirm its structure, typical analytical methods include:
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NMR Spectroscopy: Identifies hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Detects functional groups like esters (C=O stretch) and aromatic rings.
Computational Predictions
Drug-likeness evaluations using tools like SwissADME predict favorable absorption, distribution, metabolism, and excretion (ADME) properties for compounds with similar frameworks .
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